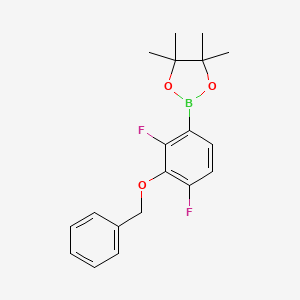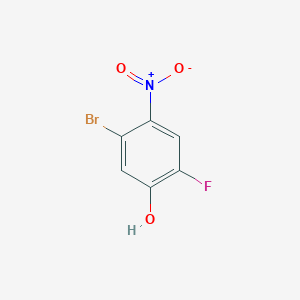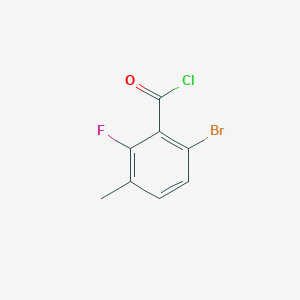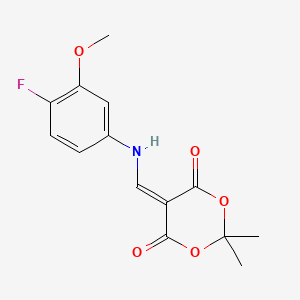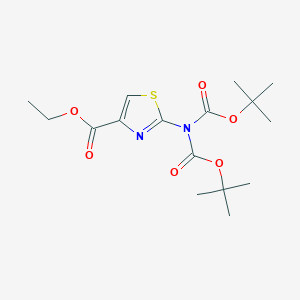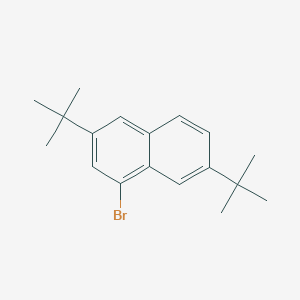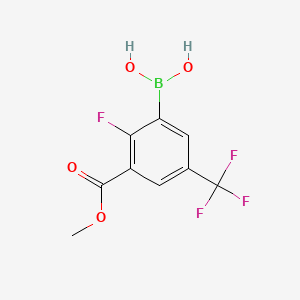
(2-Fluoro-3-(methoxycarbonyl)-5-(trifluoromethyl)phenyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Fluoro-3-(methoxycarbonyl)-5-(trifluoromethyl)phenyl)boronic acid: is a boronic acid derivative that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of fluorine, methoxycarbonyl, and trifluoromethyl groups attached to a phenyl ring, along with a boronic acid functional group. These structural features make it a valuable building block for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2-Fluoro-3-(methoxycarbonyl)-5-(trifluoromethyl)phenyl)boronic acid typically involves the use of pinacol boronic esters. . This reaction can be paired with other transformations, such as Matteson–CH2–homologation, to achieve the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, the stability of the compound in water and its susceptibility to hydrolysis must be carefully managed during production .
Analyse Chemischer Reaktionen
Types of Reactions: (2-Fluoro-3-(methoxycarbonyl)-5-(trifluoromethyl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.
Substitution: The compound can participate in substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are frequently employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield alcohols or ketones, while substitution reactions can produce a wide range of functionalized aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: In organic synthesis, (2-Fluoro-3-(methoxycarbonyl)-5-(trifluoromethyl)phenyl)boronic acid serves as a versatile building block for constructing complex molecules. Its unique functional groups enable a variety of transformations, making it valuable for the synthesis of pharmaceuticals and agrochemicals .
Biology and Medicine: Boronic acids and their derivatives are explored for their potential in drug design and delivery. They can act as enzyme inhibitors and have been investigated for their role in cancer therapy and other medical applications .
Industry: In the industrial sector, this compound is used in the development of advanced materials and catalysts. Its stability and reactivity make it suitable for various applications, including the production of polymers and electronic materials .
Wirkmechanismus
The mechanism by which (2-Fluoro-3-(methoxycarbonyl)-5-(trifluoromethyl)phenyl)boronic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with active site residues, inhibiting enzyme activity. This interaction is particularly relevant in the design of enzyme inhibitors for therapeutic purposes .
Vergleich Mit ähnlichen Verbindungen
Phenylboronic acid: Lacks the fluorine, methoxycarbonyl, and trifluoromethyl groups, making it less versatile in certain reactions.
(2-Fluoro-3-methoxyphenyl)boronic acid: Similar structure but lacks the trifluoromethyl group, affecting its reactivity and applications.
Uniqueness: The presence of fluorine, methoxycarbonyl, and trifluoromethyl groups in (2-Fluoro-3-(methoxycarbonyl)-5-(trifluoromethyl)phenyl)boronic acid enhances its reactivity and stability, making it a unique and valuable compound for various applications in chemistry, biology, and industry .
Eigenschaften
Molekularformel |
C9H7BF4O4 |
|---|---|
Molekulargewicht |
265.96 g/mol |
IUPAC-Name |
[2-fluoro-3-methoxycarbonyl-5-(trifluoromethyl)phenyl]boronic acid |
InChI |
InChI=1S/C9H7BF4O4/c1-18-8(15)5-2-4(9(12,13)14)3-6(7(5)11)10(16)17/h2-3,16-17H,1H3 |
InChI-Schlüssel |
XQOKOWCOXFRNFM-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC(=CC(=C1F)C(=O)OC)C(F)(F)F)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


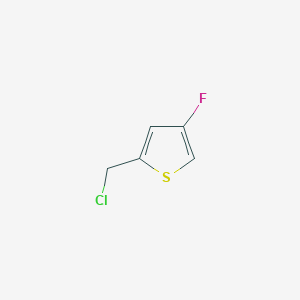
![[4-[(1R)-2-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]phenyl] trifluoromethanesulfonate](/img/structure/B14025757.png)
